NVP-BHG712

Vue d'ensemble

Description

NVP-BHG712 est un inhibiteur de petite molécule ciblant spécifiquement la kinase EphB4. EphB4 et son ligand ephrinB2 jouent des rôles cruciaux dans le développement vasculaire embryonnaire et le remodelage vasculaire. Ce composé a montré une forte sélectivité pour la kinase EphB4 et d'excellentes propriétés pharmacocinétiques, ce qui en fait un outil précieux dans la recherche scientifique .

Méthodes De Préparation

La synthèse de NVP-BHG712 implique plusieurs étapes, commençant par la préparation de la structure centrale de la pyrazolo[3,4-d]pyrimidine. La voie de synthèse comprend:

- Formation du noyau pyrazolo[3,4-d]pyrimidine.

- Introduction du groupe 3-pyridyle.

- Attachement de la portion N-phénylbenzamide.

- Purification finale et caractérisation .

Analyse Des Réactions Chimiques

NVP-BHG712 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement son activité biologique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie: Investigated pour son rôle dans l'inhibition de la signalisation médiée par EphB4, qui est cruciale dans le développement vasculaire et l'angiogenèse tumorale.

Médecine: Explored comme agent thérapeutique potentiel pour le traitement du cancer, en particulier pour cibler les tumeurs EphB4-positives.

Industrie: Utilisé dans le développement de nouveaux inhibiteurs de kinases et comme composé de référence dans les études pharmacologiques

Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement l'activité kinase d'EphB4. Cette inhibition perturbe la voie de signalisation EphB4-ephrinB2, qui est impliquée dans divers processus cellulaires tels que la migration cellulaire, l'adhésion et l'angiogenèse. Le composé se lie au site de liaison de l'ATP d'EphB4, empêchant son autophosphorylation et l'activation subséquente des voies de signalisation en aval .

Applications De Recherche Scientifique

Enhancing Chemotherapy Efficacy

One of the significant findings regarding NVP-BHG712 is its ability to enhance the effectiveness of paclitaxel, a common chemotherapeutic agent. In studies involving HEK293/ABCC10 cells (which express the ABCC10 transporter responsible for drug resistance), this compound significantly increased intracellular levels of paclitaxel by inhibiting its efflux without altering ABCC10 protein expression .

- Case Study : In a xenograft model with athymic nude mice, co-administration of this compound (25 mg/kg) and paclitaxel (15 mg/kg) resulted in a notable reduction in tumor size and weight compared to controls treated with either agent alone .

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Vehicle | 0 |

| This compound | 30 |

| Paclitaxel | 40 |

| This compound + Paclitaxel | 70 |

Overcoming Drug Resistance

This compound has been shown to reverse drug resistance mediated by multiple ABC transporters including ABCC10, ABCB1, ABCC1, and ABCG2. This characteristic makes it a valuable candidate for combination therapies aimed at improving the efficacy of existing chemotherapeutics .

Angiogenesis Inhibition

This compound has demonstrated significant anti-angiogenic properties by inhibiting VEGF-driven vessel formation in vivo. It effectively blocks EphB4 autophosphorylation and disrupts signaling pathways critical for angiogenesis without significantly affecting VEGF receptor activity .

- Case Study : In a study using mouse models, this compound administration led to reduced vascularization in tissues stimulated by VEGF, indicating its potential application in diseases characterized by abnormal blood vessel growth such as cancer .

Osteoporosis Research

Recent studies have identified this compound as a promising compound for treating postmenopausal osteoporosis. It inhibits osteoclast differentiation and bone resorption by targeting Cathepsin K (CTSK), thereby showing potential in mitigating bone loss associated with osteoporosis .

- Case Study : In ovariectomized mouse models, this compound significantly reduced bone loss and restored bone density by regulating macrophage polarization and inflammatory factors involved in osteoclast activation .

Summary of Findings

This compound presents a multifaceted approach to treating various conditions through its specific inhibition of EphB4 kinase and modulation of drug resistance mechanisms:

| Application Area | Key Findings |

|---|---|

| Cancer Treatment | Enhances paclitaxel efficacy; reduces tumor growth |

| Angiogenesis Inhibition | Blocks VEGF-driven vessel formation |

| Osteoporosis | Inhibits osteoclast activity; rescues bone loss |

Mécanisme D'action

NVP-BHG712 exerts its effects by specifically inhibiting the kinase activity of EphB4. This inhibition disrupts the EphB4-ephrinB2 signaling pathway, which is involved in various cellular processes such as cell migration, adhesion, and angiogenesis. The compound binds to the ATP-binding site of EphB4, preventing its autophosphorylation and subsequent activation of downstream signaling pathways .

Comparaison Avec Des Composés Similaires

NVP-BHG712 est comparé à d'autres inhibiteurs d'EphB4 et à des inhibiteurs de kinases similaires:

Erlotinib: Un autre inhibiteur de kinase ciblant le récepteur du facteur de croissance épidermique (EGFR). Contrairement à this compound, l'erlotinib cible un récepteur différent et est principalement utilisé dans le traitement du cancer du poumon non à petites cellules.

Dasatinib: Un inhibiteur de multi-kinases qui cible plusieurs kinases, y compris BCR-ABL et les kinases de la famille SRC. Dasatinib a une inhibition de la kinase plus large par rapport à la spécificité de this compound pour EphB4.

Imatinib: Cible les kinases BCR-ABL, c-KIT et PDGFR. Il est utilisé dans le traitement de la leucémie myéloïde chronique et des tumeurs stromales gastro-intestinales. .

Le caractère unique de this compound réside dans sa forte spécificité pour EphB4 et sa capacité à inhiber l'angiogenèse induite par le VEGF sans affecter de manière significative l'activité du récepteur du VEGF .

Activité Biologique

NVP-BHG712 is a small molecule inhibitor that specifically targets the EphB4 receptor, a member of the Ephrin receptor family involved in various biological processes, including angiogenesis and tumor growth. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different cell lines, and potential therapeutic applications.

This compound functions primarily as an EphB4 kinase inhibitor . It exhibits high selectivity for EphB4 over other Eph receptors such as EphB2, EphA2, EphB3, and EphA3, demonstrating an effective inhibition of EphB4 autophosphorylation at low nanomolar concentrations (ED50 = 25 nM) while showing less activity against VEGFR2 (ED50 = 4200 nM) .

The inhibition of EphB4 signaling is crucial because it plays a significant role in VEGF-driven angiogenesis , which is often exploited by tumors to enhance their vascular supply. This compound has been shown to significantly inhibit VEGF-stimulated tissue formation and vascularization in various in vitro and in vivo models .

In Vitro Studies

In vitro studies using HEK293 cells transfected with different Eph receptors demonstrated that this compound effectively inhibited autophosphorylation of EphB4 in a dose-dependent manner. The compound also enhanced the sensitivity of HEK293/ABCC10 cells to chemotherapeutic agents like paclitaxel, docetaxel, and vinblastine by reversing drug resistance mediated by the ABCC10 transporter .

Table 1: In Vitro Effects of this compound on Cell Lines

In Vivo Studies

In vivo studies have demonstrated that this compound effectively reduces tumor growth in mouse models. For instance, co-administration with paclitaxel significantly decreased tumor volumes and weights in xenograft models expressing ABCC10. The pharmacokinetic profile indicates that while this compound increases drug levels in tumors, it does not elevate systemic levels of paclitaxel, suggesting a targeted action that minimizes systemic toxicity .

Case Study: Tumor Xenograft Model

In a study involving athymic nude mice implanted with HEK293 cells expressing ABCC10, treatment with this compound resulted in:

- Tumor Volume Reduction : Significant decrease compared to control.

- Paclitaxel Sensitivity Restoration : Enhanced efficacy of paclitaxel without increasing plasma levels.

This finding underscores the potential of this compound as an adjunct therapy in overcoming drug resistance in cancer treatment .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties with excellent oral bioavailability. It has been shown to potently inhibit EphB4 autophosphorylation after oral administration, indicating good tissue penetration and sustained activity . Importantly, it does not significantly increase the toxicity associated with cisplatin, further supporting its safety profile as a combination therapy .

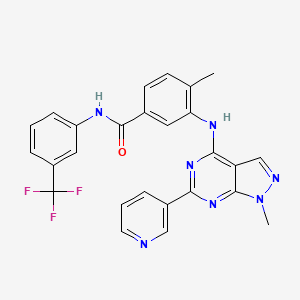

Propriétés

IUPAC Name |

4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPLJOKGAACRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587779 | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940310-85-0 | |

| Record name | NVP-BHG 712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940310850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 940310-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NVP-BHG 712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86NEM4R7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.